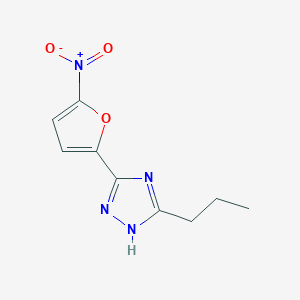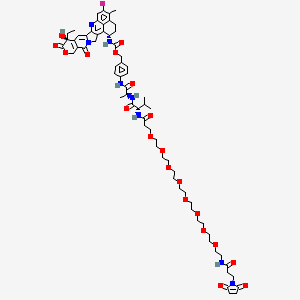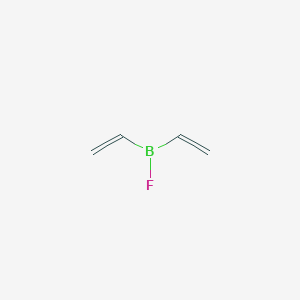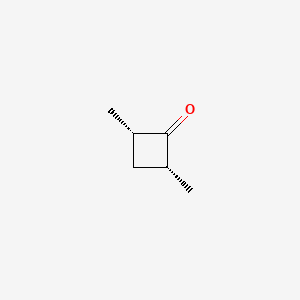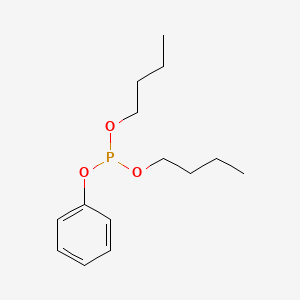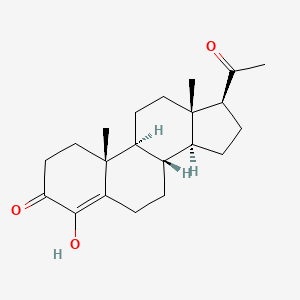
4-Hydroxypregn-4-ene-3,20-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypregn-4-ene-3,20-dione typically involves the hydroxylation of progesterone. This reaction is catalyzed by the enzyme steroid 11β-hydroxylase (CYP11B1) and, to a lesser extent, by aldosterone synthase (CYP11B2) . The process involves several steps, including oxidation, reduction, and epoxidation .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial transformation processes, where specific microorganisms are employed to hydroxylate progesterone at the 11β position .
化学反应分析
Types of Reactions: 4-Hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to 11-ketoprogesterone.
Reduction: Formation of 11β-hydroxyprogesterone derivatives.
Substitution: Introduction of different functional groups at the 11β position.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like halogens or organometallic compounds.
Major Products:
Oxidation: 11-Ketoprogesterone.
Reduction: Various 11β-hydroxyprogesterone derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
4-Hydroxypregn-4-ene-3,20-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Hydroxypregn-4-ene-3,20-dione involves its interaction with specific receptors in the body, including the glucocorticoid receptor and the mineralocorticoid receptor. It exerts its effects by modulating the activity of these receptors, leading to changes in gene expression and subsequent physiological responses .
相似化合物的比较
11α-Hydroxyprogesterone: Another hydroxylated derivative of progesterone with similar biological activities.
21-Hydroxyprogesterone: Known for its role in the biosynthesis of corticosteroids.
17α-Hydroxyprogesterone: A precursor in the biosynthesis of cortisol and androgens.
Uniqueness: 4-Hydroxypregn-4-ene-3,20-dione is unique due to its specific hydroxylation at the 11β position, which imparts distinct biological activities compared to other hydroxylated progesterone derivatives .
属性
CAS 编号 |
650-66-8 |
|---|---|
分子式 |
C21H30O3 |
分子量 |
330.5 g/mol |
IUPAC 名称 |
(8S,9S,10R,13S,14S,17S)-17-acetyl-4-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-12(22)14-6-7-15-13-4-5-17-19(24)18(23)9-11-21(17,3)16(13)8-10-20(14,15)2/h13-16,24H,4-11H2,1-3H3/t13-,14+,15-,16-,20+,21+/m0/s1 |
InChI 键 |
DXNJBNPIVVOILB-QCGOMIHKSA-N |
手性 SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)O)C |
规范 SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
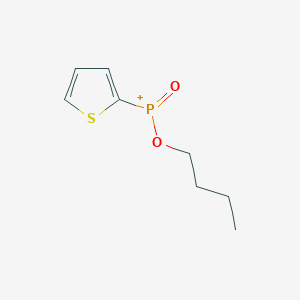
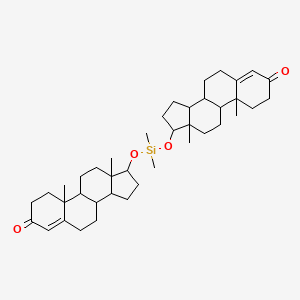
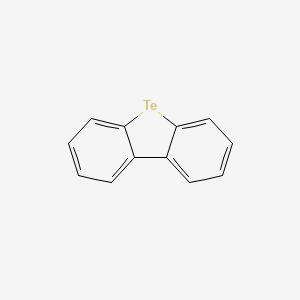
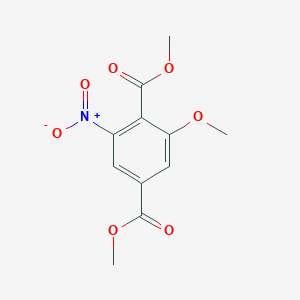
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
